6-Methylspiro[chromane-2,4'-piperidin]-4-one
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Overview
Description
6-Methylspiro[chromane-2,4’-piperidin]-4-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The presence of both chromane and piperidine rings in its structure contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[chromane-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a chromane derivative with a piperidine derivative under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-Methylspiro[chromane-2,4’-piperidin]-4-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced monitoring systems can help achieve consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[chromane-2,4’-piperidin]-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with biological targets has led to research into its potential as a therapeutic agent.
Industry: Its chemical reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methylspiro[chromane-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Methylspiro[chromene-2,4’-piperidin]-4-one
- 7-Methylspiro[chromene-2,4’-piperidin]-4-one
- 6-Chlorospiro[chromane-2,4’-piperidin]-4-one
Uniqueness
6-Methylspiro[chromane-2,4’-piperidin]-4-one is unique due to its specific spiro linkage and the presence of both chromane and piperidine rings. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
6-methylspiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C14H17NO2/c1-10-2-3-13-11(8-10)12(16)9-14(17-13)4-6-15-7-5-14/h2-3,8,15H,4-7,9H2,1H3 |
InChI Key |
ZXJOTYBVPLUTPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCNCC3)CC2=O |
Origin of Product |
United States |
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